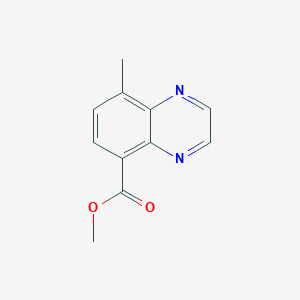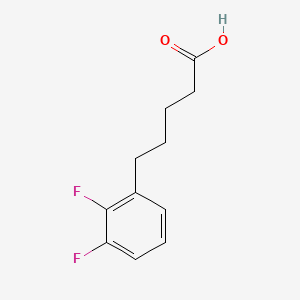
5-Bromo-1-hydroxypyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-hydroxypyridin-2(1H)-one is a brominated derivative of hydroxypyridinone. Compounds in this class are known for their chelating properties and are often used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one typically involves the bromination of 1-hydroxypyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products will depend on the type of reaction and the reagents used. For example, oxidation might yield pyridinone derivatives, while substitution could result in various substituted pyridinones.
Applications De Recherche Scientifique
5-Bromo-1-hydroxypyridin-2(1H)-one can be used in:
Chemistry: As a chelating agent in coordination chemistry.
Biology: In studies involving metal ion chelation and its effects on biological systems.
Industry: Used in processes requiring selective bromination or chelation.
Mécanisme D'action
The mechanism of action would involve the chelation of metal ions by the hydroxypyridinone moiety. This can affect various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxypyridin-2(1H)-one: The parent compound without the bromine substitution.
5-Chloro-1-hydroxypyridin-2(1H)-one: A chlorinated analog.
5-Iodo-1-hydroxypyridin-2(1H)-one: An iodinated analog.
Uniqueness
5-Bromo-1-hydroxypyridin-2(1H)-one is unique due to its specific bromine substitution, which can impart different reactivity and properties compared to its analogs.
Propriétés
| 874493-49-9 | |
Formule moléculaire |
C5H4BrNO2 |
Poids moléculaire |
189.99 g/mol |
Nom IUPAC |
5-bromo-1-hydroxypyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H |
Clé InChI |
TYSIOVAYSVFULC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


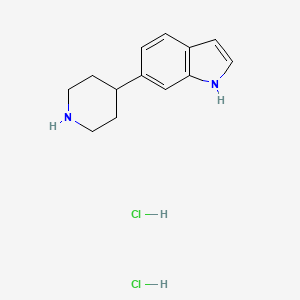


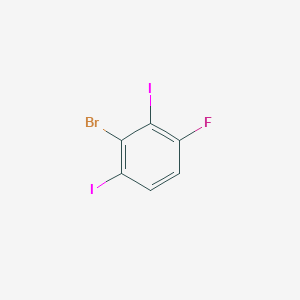
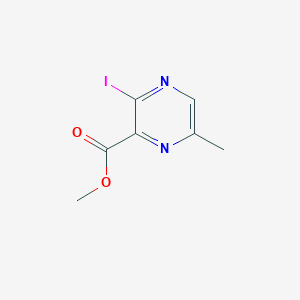
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)

![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
